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molecular formula C6H4BrNO3 B084729 2-Bromo-6-nitrophenol CAS No. 13073-25-1

2-Bromo-6-nitrophenol

Cat. No. B084729
M. Wt: 218.00 g/mol
InChI Key: VEJSIOPQKQXJAT-UHFFFAOYSA-N
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Patent
US06316658B1

Procedure details

Into a 200-ml four-necked flask provided with a reflux condenser, a stirrer and a thermometer were fed 4.36 g (0.02 mol) of 2-bromo-6-nitrophenol, 16.7 g (0.1 mol) of 24% sodium hydroxide, 20 ml of 1,4-dioxane and 7 ml of water. The mixture was heated to 80° C. The mixture was stirred at that temperature for 11 hours with heating while chlorodifluoromethane (flon 22) was blown thereinto from a bomb. The reaction mixture was cooled and then subjected to extraction two times each using 20 ml of ether. The ether layer was washed with 20 ml of 12% sodium hydroxide and then with the same volume of water. Then, the ether layer was dried over anhydrous sodium sulfate and then subjected to distillation to obtain 1.79 g of 3-bromo-2-difluoromethoxynitrobenzene (yield: 33.4%, purity: 98.8%). To the sodium hydroxide washing was added hydrochloric acid to make the washing acidic, and the resulting precipitate was subjected to extraction with ether, to recover 2.2 g of unreacted 2-bromo-6-nitrophenol (recovery ratio: 50%).
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[OH:11].[OH-].[Na+].O1CCOCC1.Cl[CH:21]([F:23])[F:22]>O>[Br:1][C:2]1[C:3]([O:11][CH:21]([F:23])[F:22])=[C:4]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.36 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])O
Step Two
Name
Quantity
16.7 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)F
Step Five
Name
Quantity
7 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at that temperature for 11 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 200-ml four-necked flask provided with a reflux condenser, a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction two times each using 20 ml of ether
WASH
Type
WASH
Details
The ether layer was washed with 20 ml of 12% sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then, the ether layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)[N+](=O)[O-])OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.79 g
YIELD: PERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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